4-(Pyridin-2-ylsulfanyl)benzoic acid

Structural Isomerism Medicinal Chemistry SAR

4-(Pyridin-2-ylsulfanyl)benzoic acid (CAS 852952-22-8) is an organic compound with the molecular formula C12H9NO2S and a molecular weight of 231.27 g/mol. It features a benzoic acid moiety substituted with a pyridin-2-ylsulfanyl group at the para position.

Molecular Formula C12H9NO2S
Molecular Weight 231.27 g/mol
CAS No. 852952-22-8
Cat. No. B3288796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-ylsulfanyl)benzoic acid
CAS852952-22-8
Molecular FormulaC12H9NO2S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H9NO2S/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15)
InChIKeyZBGAGYNJDAOUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-ylsulfanyl)benzoic Acid (CAS 852952-22-8) — Molecular Identity and Baseline Properties


4-(Pyridin-2-ylsulfanyl)benzoic acid (CAS 852952-22-8) is an organic compound with the molecular formula C12H9NO2S and a molecular weight of 231.27 g/mol . It features a benzoic acid moiety substituted with a pyridin-2-ylsulfanyl group at the para position [1]. This molecule is classified as a heteroaryl sulfide building block, commonly utilized in medicinal chemistry and chemical biology research as a versatile small molecule scaffold .

Why In-Class Pyridinylthio Benzoic Acid Analogs Cannot Be Assumed Interchangeable with 4-(Pyridin-2-ylsulfanyl)benzoic Acid (CAS 852952-22-8)


Despite sharing the core C12H9NO2S formula with isomers like 2-[(pyridin-2-yl)sulfanyl]benzoic acid and 3-(pyridin-2-ylthio)benzoic acid, the para-substituted 4-(pyridin-2-ylsulfanyl)benzoic acid exhibits distinct physicochemical and pharmacological properties due to its unique molecular geometry . The position of the sulfur atom on the pyridine ring and the carboxylic acid on the benzene ring profoundly influences molecular planarity, electron distribution, and subsequent binding interactions . Therefore, substituting this compound with a different isomer without confirmatory assays risks altering key properties such as solubility, target binding affinity, and metabolic stability, which can invalidate experimental results .

Quantitative Evidence Guide: Direct Comparative Data for 4-(Pyridin-2-ylsulfanyl)benzoic Acid (CAS 852952-22-8) vs. Key Analogs


Structural Isomer Comparison: 4- vs. 3- vs. 2-(Pyridin-2-ylsulfanyl)benzoic Acid

4-(Pyridin-2-ylsulfanyl)benzoic acid is the para-substituted isomer in a series that includes ortho- and meta-substituted variants. While quantitative bioactivity data for the para isomer is currently unavailable (TBD) , the position of the carboxylic acid group is known to drastically alter molecular properties. For instance, the meta-substituted analog 3-(pyridin-2-ylthio)benzoic acid is associated with nanomolar-range IC50 values in enzyme inhibition studies . This stark contrast in reported potency underscores that the substitution pattern is a critical determinant of biological function, and data from one isomer cannot be extrapolated to another.

Structural Isomerism Medicinal Chemistry SAR

Linker Length Comparison: 4-(Pyridin-2-ylsulfanyl)benzoic Acid vs. 4-[(Pyridin-2-ylthio)methyl]benzoic Acid

The target compound features a direct sulfur bridge between the two aromatic rings. In contrast, the closely related analog 4-[(pyridin-2-ylthio)methyl]benzoic acid (CAS 82145-80-0) incorporates a methylene (CH2) spacer between the sulfur atom and the benzoic acid moiety . This additional methylene group increases the molecular weight from 231.27 g/mol to 245.30 g/mol and introduces a flexible hinge, altering the molecule's conformational space and three-dimensional orientation [1].

Linker Length SAR Flexibility

Functional Group Impact: 4-(Pyridin-2-ylsulfanyl)benzoic Acid vs. 3-Nitro-4-(2-pyridinylsulfanyl)benzoic Acid

The addition of a nitro group ortho to the carboxylic acid in 3-nitro-4-(2-pyridinylsulfanyl)benzoic acid (CAS 219930-74-2) introduces a strong electron-withdrawing substituent [1]. This modification increases the molecular weight to 276.27 g/mol and significantly alters the compound's electronic properties . The pKa of the carboxylic acid is decreased, enhancing acidity, and the overall reactivity profile is changed, particularly in redox and electrophilic substitution reactions.

Electron-Withdrawing Group Nitro Reactivity

Optimal Application Scenarios for 4-(Pyridin-2-ylsulfanyl)benzoic Acid (CAS 852952-22-8) Based on Distinctive Properties


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

Its well-defined, rigid core structure and dual aromatic functionality make it an ideal starting point for synthesizing focused libraries to probe the effects of substitution patterns on target engagement . As demonstrated in Section 3, its unique properties compared to meta- and ortho-isomers are critical for delineating SAR.

Chemical Biology: Precise Probe Development for Target Validation

The compound serves as a neutral, non-functionalized core for creating chemical probes. Its lack of strong electron-withdrawing or -donating groups, in contrast to analogs like the nitro derivative, minimizes off-target interactions, making it suitable for clean target validation studies .

Material Science: Ligand Synthesis for Coordination Complexes

The presence of both a pyridyl nitrogen and a carboxylic acid oxygen, connected via a sulfur bridge, provides multiple coordination sites for metal ions. This rigid, V-shaped geometry is valuable for constructing metal-organic frameworks (MOFs) or discrete coordination cages with predictable topologies .

Advanced Organic Synthesis: Building Block for Heterocyclic and Macrocyclic Compounds

The bifunctional nature of the molecule (carboxylic acid handle, reactive thioether linkage) allows for sequential, chemoselective derivatization. It is particularly useful in routes to complex heterocycles or macrocycles where the precise spatial relationship between the pyridine and benzene rings is crucial for the final product's architecture .

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